![molecular formula C17H18N2O5S B3016152 N-(3-nitrophenyl)-4-tosylbutanamide CAS No. 941925-84-4](/img/structure/B3016152.png)
N-(3-nitrophenyl)-4-tosylbutanamide
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Overview
Description
“N-(3-nitrophenyl)-4-tosylbutanamide” is likely a complex organic compound that contains a nitrophenyl group, a tosyl group, and a butanamide group. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2) attached. The tosyl group is a sulfonyl group (-SO2-) attached to a toluene ring. The butanamide group is a four-carbon chain with an amide functional group at one end .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-nitrophenylamine with a 4-tosylbutanoic acid or its activated derivative. This would form an amide bond between the nitrogen of the amine and the carbonyl carbon of the carboxylic acid .Molecular Structure Analysis
The molecular structure of “N-(3-nitrophenyl)-4-tosylbutanamide” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(3-nitrophenyl)-4-tosylbutanamide” would likely depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the amide could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-nitrophenyl)-4-tosylbutanamide” would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis and Structural Aspects
N-(3-nitrophenyl)-4-tosylbutanamide is synthesized through condensation between a primary amine (3-nitroaniline) and a carbonyl compound (4-tosylbutanone). Its crystal structure has been determined by single-crystal X-ray diffraction analysis, revealing its molecular arrangement and bonding geometry .
Catalysis and Coordination Chemistry
- Metal Complexes : Schiff bases like N-(3-nitrophenyl)-4-tosylbutanamide readily form stable complexes with metal ions. These complexes serve as catalysts in various reactions, including oxidation, reduction, and cross-coupling reactions .
Future Directions
Research on N-(3-nitrophenyl)-4-tosylbutanamide continues to evolve. Future studies may explore its biological interactions, stability under different conditions, and potential applications in drug delivery systems or nanotechnology.
Mechanism of Action
Target of Action
For instance, compounds containing a nitrophenyl group have been reported to inhibit kynurenine 3-monooxygenase (KMO)
Mode of Action
The nitrophenyl group may play a crucial role in these interactions .
Biochemical Pathways
For example, inhibitors of KMO, a potential target of N-(3-nitrophenyl)-4-tosylbutanamide, can affect the kynurenine pathway .
Pharmacokinetics
A related compound, 3,4-dimethoxy-n-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, has been studied for its pharmacokinetics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-7-9-16(10-8-13)25(23,24)11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHCGSAMQKUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-4-tosylbutanamide |
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